molecular formula C18H20O B14645976 [4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene CAS No. 56506-78-6

[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene

Cat. No.: B14645976
CAS No.: 56506-78-6
M. Wt: 252.3 g/mol
InChI Key: VFOFOWJBOZLYEQ-UHFFFAOYSA-N
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Description

[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene: is an organic compound that features a benzene ring substituted with a benzyloxy group and a 2-methylbut-2-en-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene typically involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the benzyloxy group. The 2-methylbut-2-en-1-yl group can be introduced through a subsequent alkylation reaction using appropriate alkylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2 gas, Pd/C catalyst.

    Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), halogenating agents (Br2/FeBr3).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated alkyl derivatives.

    Substitution: Nitrobenzene, sulfonylbenzene, halobenzene derivatives.

Mechanism of Action

The mechanism of action of [4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene involves its interaction with various molecular targets depending on its functional groups. For instance, the benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The 2-methylbut-2-en-1-yl group can undergo metabolic transformations, leading to active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness:

This detailed overview highlights the significance of this compound in various fields of scientific research and industrial applications

Properties

CAS No.

56506-78-6

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

(3-methyl-4-phenylbut-2-enoxy)methylbenzene

InChI

InChI=1S/C18H20O/c1-16(14-17-8-4-2-5-9-17)12-13-19-15-18-10-6-3-7-11-18/h2-12H,13-15H2,1H3

InChI Key

VFOFOWJBOZLYEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOCC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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